molecular formula C12H17ClN2O2 B1342173 4-(Piperidin-4-yloxy)benzamide hydrochloride CAS No. 857048-73-8

4-(Piperidin-4-yloxy)benzamide hydrochloride

Cat. No. B1342173
M. Wt: 256.73 g/mol
InChI Key: QSORURHWDYOFPT-UHFFFAOYSA-N
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Description

The compound "4-(Piperidin-4-yloxy)benzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with piperidine moieties that are structurally related to the compound . These derivatives are often investigated for their biological activities, such as their affinity for dopamine D(4) receptors, serotonin 5-HT(4) receptors, and acetylcholinesterase (AChE) inhibitory activity, which are relevant for therapeutic applications in neurology and gastroenterology .

Synthesis Analysis

The synthesis of related piperidine benzamide derivatives typically involves multi-step reactions, starting from piperidin-4-one or similar piperidine derivatives. For example, the synthesis of a CCR5 antagonist involved a four-step reaction from piperidin-4-one, including elimination, reduction, and bromination reactions . Another synthesis approach for a potent δ opioid receptor agonist involved an aryllithium reaction with carbon-14 labeled CO2 to introduce the radioisotope . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired benzamide derivatives.

Molecular Structure Analysis

The molecular structure of piperidine benzamide derivatives is characterized by the presence of a piperidine ring attached to a benzamide moiety. Structural modifications, such as the introduction of substituents on the benzamide or piperidine rings, can significantly affect the biological activity of these compounds. For instance, substituting the benzamide with a bulky moiety or introducing a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced anti-AChE activity . The basic quality of the nitrogen atom of piperidine is also crucial for activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperidine benzamide derivatives are diverse and include elimination, reduction, bromination, and amide bond formation. The reactivity of these compounds can be influenced by the substituents present on the benzamide and piperidine rings. For example, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the anti-AChE activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine benzamide derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of hydrochloride in the compound suggests that it is a salt form, which typically enhances the solubility in water. The introduction of various substituents can also affect the lipophilicity and, consequently, the absorption and distribution characteristics of these compounds, which is crucial for their oral bioavailability and pharmacological profiles .

Scientific Research Applications

  • Pharmaceutical Applications of Piperidine Derivatives

    • Field : Pharmaceutical Industry
    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Activators of Hypoxia-Inducible Factor 1 Pathways

    • Field : Cancer Research
    • Application Summary : Benzamide derivatives, such as N-(piperidin-4-yl)benzamide derivatives, have been studied as activators of hypoxia-inducible factor 1 pathways . These pathways are important in the adaptation of cells to hypoxic conditions, which are common in tumor microenvironments .
    • Methods of Application : A series of novel benzamide derivatives were designed and synthesized . Preliminary in vitro studies were conducted using HepG2 cells .
    • Results or Outcomes : Compounds 10b and 10j showed significant inhibitory bioactivity in HepG2 cells (IC50 values of 0.12 and 0.13 μM, respectively) . These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
  • Synthesis of Bis-Bispidine Tetraazamacrocycles
    • Field : Organic Chemistry
    • Application Summary : 4,4-Piperidinediol hydrochloride serves as a crucial building block for bis-bispidine tetraazamacrocycles . These macrocycles are large ring-shaped molecules that have applications in various fields, including medicine and materials science .
    • Methods of Application : The synthesis of these macrocycles involves the use of 4,4-Piperidinediol hydrochloride and offers versatility in incorporating different functional groups .
    • Results or Outcomes : The resulting bis-bispidine tetraazamacrocycles can be used in the synthesis of pharmaceutical compounds, demonstrating its significance in the pharmaceutical industry .
  • Synthesis of Biologically Active Piperidines
    • Field : Organic Chemistry
    • Application Summary : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
    • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

4-piperidin-4-yloxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSORURHWDYOFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593842
Record name 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yloxy)benzamide hydrochloride

CAS RN

857048-73-8
Record name 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add hydrochloric acid (4M in dioxane, 3 mL) dropwise to a solution of 4-(4-carbamoyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (228 mg, 0.711 mmol) in THF (2 mL). Stir at room temperature for 7 hours (h). Filter the solids and dry under reduced pressure to give the title compound (180 mg, 99%) as hydrochloride.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
99%

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